molecular formula C13H22N2O3S B6975522 N-[3-(dimethylamino)-2-methylphenyl]-2-methoxypropane-1-sulfonamide

N-[3-(dimethylamino)-2-methylphenyl]-2-methoxypropane-1-sulfonamide

Cat. No.: B6975522
M. Wt: 286.39 g/mol
InChI Key: CWBLWFOOAGDMAS-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)-2-methylphenyl]-2-methoxypropane-1-sulfonamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a sulfonamide group, which is a key functional group in many pharmaceuticals and industrial chemicals. Its structure includes a dimethylamino group attached to a methylphenyl ring, which contributes to its unique chemical properties.

Properties

IUPAC Name

N-[3-(dimethylamino)-2-methylphenyl]-2-methoxypropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3S/c1-10(18-5)9-19(16,17)14-12-7-6-8-13(11(12)2)15(3)4/h6-8,10,14H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBLWFOOAGDMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N(C)C)NS(=O)(=O)CC(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)-2-methylphenyl]-2-methoxypropane-1-sulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 3-(dimethylamino)-2-methylphenol and 2-methoxypropane-1-sulfonyl chloride.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine.

    Procedure: The 3-(dimethylamino)-2-methylphenol is first dissolved in the solvent, followed by the addition of triethylamine. The 2-methoxypropane-1-sulfonyl chloride is then added dropwise to the reaction mixture, which is stirred at room temperature for several hours.

    Purification: The product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the sulfonamide group to amines.

    Substitution: N-[3-(dimethylamino)-2-methylphenyl]-2-methoxypropane-1-sulfonamide can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(dimethylamino)-2-methylphenyl]-2-methoxypropane-1-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to mimic the structure of natural substrates, making it a valuable tool in the study of enzyme kinetics and inhibition.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Sulfonamides are a class of compounds with antibacterial activity, and modifications to their structure can lead to new drugs with improved efficacy and reduced resistance.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of dyes, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)-2-methylphenyl]-2-methoxypropane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific structure of the compound.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industry, with ongoing studies likely to uncover even more applications in the future.

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